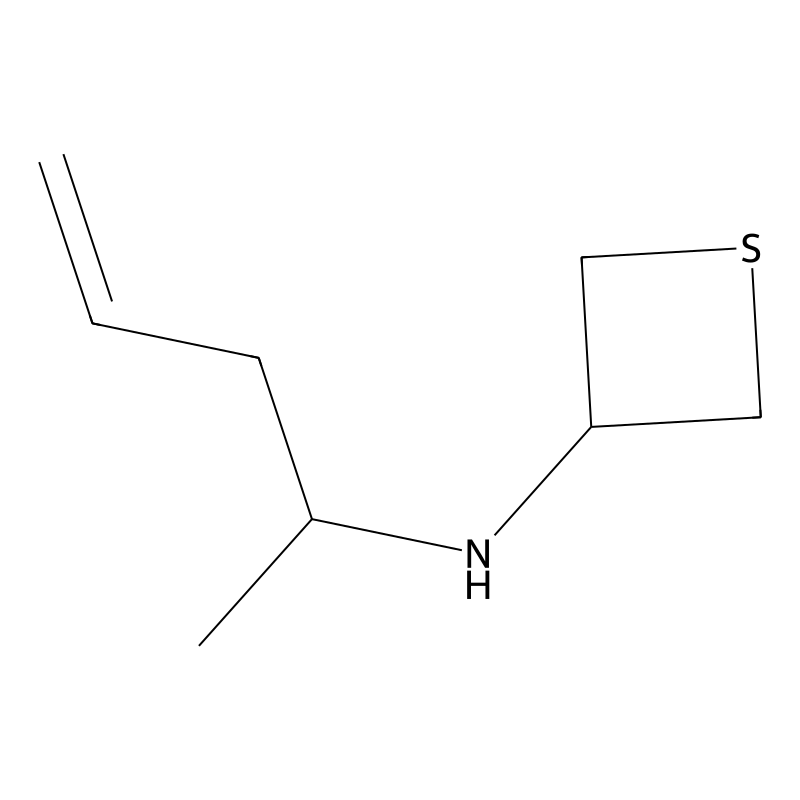

N-(Pent-4-en-2-yl)thietan-3-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(Pent-4-en-2-yl)thietan-3-amine is a heterocyclic compound featuring a thietan ring, which is a three-membered sulfur-containing ring. This compound is characterized by the presence of an amine functional group and an alkene side chain (pent-4-en-2-yl). The thietan structure contributes to its unique chemical properties, including reactivity and potential biological activity. The molecular formula for N-(Pent-4-en-2-yl)thietan-3-amine is C₇H₁₃N₁S₁, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

- Oxidation: This compound can be oxidized to form sulfoxides or sulfones, which are important in medicinal chemistry .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Elimination Reactions: The alkene can undergo elimination reactions, potentially leading to the formation of new unsaturated compounds.

These reactions highlight the versatility of N-(Pent-4-en-2-yl)thietan-3-amine in synthetic organic chemistry.

Several synthetic routes have been proposed for the preparation of N-(Pent-4-en-2-yl)thietan-3-amine:

- Thietane Formation: The synthesis may begin with the formation of a thietane ring through cyclization reactions involving sulfur-containing precursors.

- Alkylation: The introduction of the pent-4-en-2-yl group can be achieved through alkylation reactions, where suitable alkyl halides react with the thietane derivative.

- Amine Functionalization: Finally, amination techniques can be employed to introduce the amine group at the appropriate position on the thietan ring .

These methods illustrate the complexity and multi-step nature of synthesizing this compound.

N-(Pent-4-en-2-yl)thietan-3-amine may have applications in various fields:

- Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development.

- Agricultural Chemicals: Its reactivity may allow for use in developing agrochemicals or pesticides.

- Material Science: The unique properties of thietan-containing compounds could be exploited in polymer chemistry or materials science applications.

Interaction studies of N-(Pent-4-en-2-yl)thietan-3-amine with various biological macromolecules (such as proteins or nucleic acids) are essential to understand its mode of action and potential therapeutic applications. Investigating these interactions can provide insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with N-(Pent-4-en-2-yl)thietan-3-amine. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Amino-thietane | Contains an amino group on a thietane ring | Potentially useful as a building block in synthesis |

| Thietane derivatives | Various functional groups attached to thietane | Versatile in chemical transformations |

| N,N-Diethyl-thietan-amines | Similar thietan structure but with diethyl substitution | Enhanced solubility and potential biological activity |

These compounds demonstrate the diversity within the class of thietan derivatives and highlight how variations in substitution can lead to unique chemical and biological properties.

Nucleophilic Thioetherification Strategies for Thietane Core Assembly

The thietane ring in N-(pent-4-en-2-yl)thietan-3-amine is typically constructed via nucleophilic thioetherification, leveraging the reactivity of sulfur nucleophiles with electrophilic carbon centers. Two primary approaches dominate this strategy:

Intermolecular Thioetherification:

This method involves reacting 1,3-dihaloalkanes or sulfonate esters with sodium sulfide (Na₂S) in polar solvents such as dimethylformamide (DMF) or ethanol under elevated temperatures (80–120°C). For example, the reaction of 1,3-dibromopropane with Na₂S yields the thietane backbone, which can subsequently undergo amine functionalization via nucleophilic substitution or reductive amination. A key advantage lies in its scalability, though regioselectivity challenges may arise with unsymmetrical dihaloalkanes.

Intramolecular Cyclization:

γ-Mercaptoalkanols, such as 3-mercaptopropan-1-ol derivatives, undergo cyclization in the presence of reagents like triphenylphosphine oxide (Ph₃P=O) to form thietanes. This method is particularly effective for spirothietane derivatives, where the thiolate intermediate displaces a leaving group intramolecularly, as demonstrated in the synthesis of spirothietane-fused nucleosides. For N-(pent-4-en-2-yl)thietan-3-amine, pre-functionalization of the amine with a pent-4-en-2-yl group prior to cyclization ensures regioselective ring closure.

Comparative Analysis of Thioetherification Methods

Catalytic Asymmetric Approaches to Enantiomerically Enriched Derivatives

Enantioselective synthesis of N-(pent-4-en-2-yl)thietan-3-amine derivatives has been achieved using palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA). This method employs thietane-1,1-dioxide precursors bearing carbonyl side chains, which generate linear enolate intermediates upon decarboxylation. The use of chiral phosphine ligands, such as (R)-BINAP, induces high enantioselectivity (up to 92% ee) during the allylic alkylation step, installing a tetrasubstituted stereocenter at the sulfur-bearing carbon.

A representative pathway involves:

- Substrate Preparation: Thietane-1,1-dioxide A is synthesized via oxidation of the parent thietane with m-chloroperbenzoic acid (mCPBA).

- Decarboxylation: Treatment with LiHMDS induces decarboxylation, forming enolate B.

- Asymmetric Alkylation: Palladium catalysis with (R)-BINAP facilitates enantioselective coupling with allylic carbonates, yielding C with retained thietane ring integrity.

$$

\text{Thietane-1,1-dioxide} \xrightarrow{\text{LiHMDS}} \text{Enolate} \xrightarrow[\text{(R)-BINAP, Pd}]{\text{Allylic carbonate}} \text{Enantioenriched thietane derivative}

$$

This approach circumvents the racemization risks associated with traditional resolution techniques, offering a robust route to pharmacologically relevant enantiomers.

Photochemical [2+2] Cycloaddition Routes to Functionalized Thietanes

Photochemical methods enable the functionalization of N-(pent-4-en-2-yl)thietan-3-amine through [2+2] cycloadditions, exploiting the alkene moiety’s reactivity under UV light. Irradiation of thiocarbonyl compounds with α,β-unsaturated carbonyl derivatives generates thietane-fused β-lactams, as exemplified by the reaction of N-(α,β-unsaturated carbonyl)thioamides.

Mechanistic Insights:

- Excited State Formation: UV irradiation promotes the thiocarbonyl group to an nπ* triplet state, facilitating radical coupling.

- Cycloaddition: The thiocarbonyl’s sulfur atom reacts with the alkene’s π-electrons, forming a four-membered thietane ring fused to a β-lactam.

Key Reaction Parameters

| Parameter | Optimal Conditions | Outcome |

|---|---|---|

| Wavelength | 300–350 nm | Minimizes competing β-hydrogen abstraction |

| Solvent | Acetonitrile | Enhances triplet-state lifetime |

| Temperature | 25°C (ambient) | Prevents thermal degradation |

This method has been applied to synthesize thietane-β-lactam hybrids, which exhibit enhanced biological activity due to their strained ring systems.